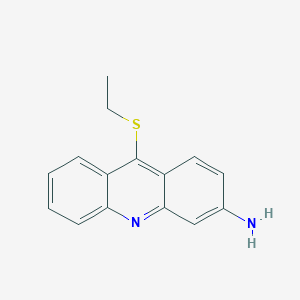![molecular formula C18H29N5O4 B12923499 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring, and an octylamino side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Purine Base: This step often involves nucleophilic substitution reactions where the purine base is introduced to the oxolane ring.
Introduction of the Octylamino Side Chain: This is usually done through amination reactions, where an octylamine group is attached to the purine base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the compound.
科学的研究の応用
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in DNA replication or repair, as well as receptors on the cell surface. The compound can inhibit the activity of these targets, leading to the disruption of cellular processes and ultimately exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Tenofovir: An antiviral drug with a similar structure but different side chains.
Acyclovir: Another antiviral drug with a similar purine base but different functional groups.
Uniqueness
What sets (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol apart from these similar compounds is its unique combination of the oxolane ring and the octylamino side chain
特性
分子式 |
C18H29N5O4 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H29N5O4/c1-2-3-4-5-6-7-8-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26)14(25)12(9-24)27-18/h10-12,14-15,18,24-26H,2-9H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
InChIキー |
HIKWIFCSPRBREK-SCFUHWHPSA-N |
異性体SMILES |
CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


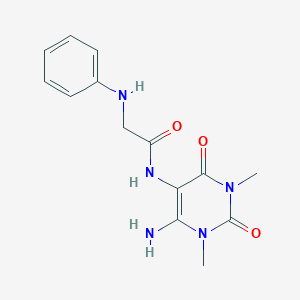
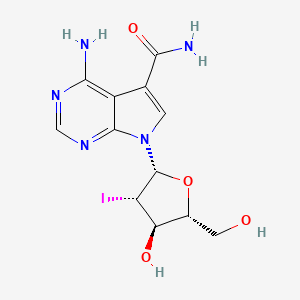


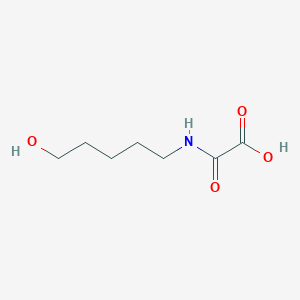

![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
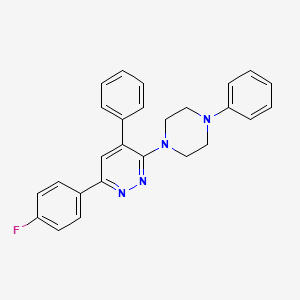
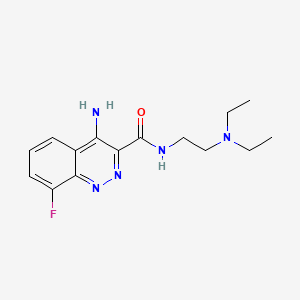
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
